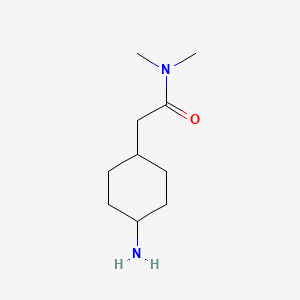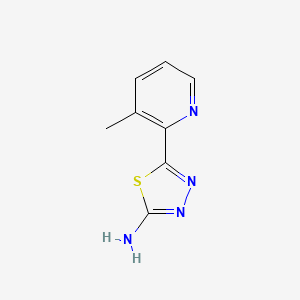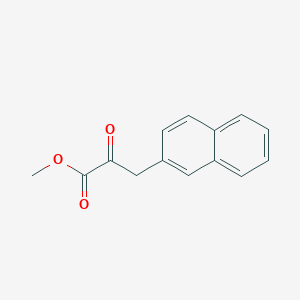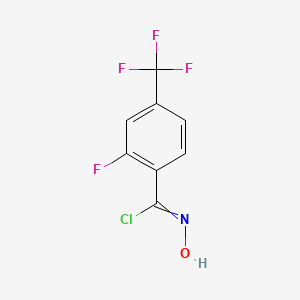
2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl Chloride is a chemical compound with the molecular formula C8H4ClF4NO and a molecular weight of 241.57 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzimidoyl chloride core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl Chloride typically involves the reaction of 2-Fluoro-4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often include solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding oximes or reduced to amines.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl Chloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl Chloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl Chloride include:
2-Fluoro-4-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Another fluorinated aromatic compound with different functional groups.
2-Fluoro-4-(trifluoromethyl)benzoyl chloride: A related compound with a benzoyl chloride group instead of a benzimidoyl chloride group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C8H4ClF4NO |
|---|---|
Molecular Weight |
241.57 g/mol |
IUPAC Name |
2-fluoro-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)5-2-1-4(3-6(5)10)8(11,12)13/h1-3,15H |
InChI Key |
VEXJXWOZNJGZML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)
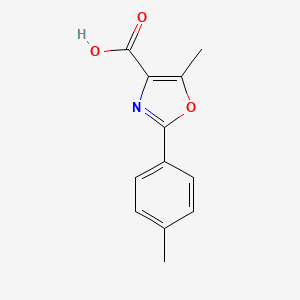


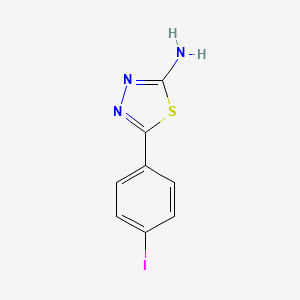
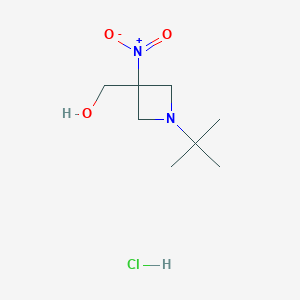

![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
